REACTION_CXSMILES
|
[CH:1]([CH:3]=O)=O.[NH2:5][OH:6].Cl.C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O.[Br:17][C:18]1[CH:23]=[CH:22][C:21]([NH:24][NH2:25])=[CH:20][CH:19]=1>S([O-])([O-])(=O)=O.[Cu+2].O.N1C=CC=CC=1.CO.O>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([N:24]2[N:25]=[CH:3][CH:1]=[N+:5]2[O-:6])=[CH:20][CH:19]=1 |f:3.4.5,8.9,10.11|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
mixture
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
water pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
958 mg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
hexahydrate
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(reaction mixture turned yellow)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at rt for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
then heated at 90° C. for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove insolubles
|
Type
|
WASH
|
Details
|
The celite was washed with additional ethyl acetate (1000 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the product extracted additionally from the aqueous layer with EtOAc (3×250)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately half the volume
|
Type
|
FILTRATION
|
Details
|
This material was then filtered through a silica pad (approx 6 in)
|
Type
|
WASH
|
Details
|
Silica was washed with an additional 300 ml of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The solvent was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography on silica gel (4:1 heptane: EtOAc to 3:1 heptane: EtOAc)
|
Type
|
CONCENTRATION
|
Details
|
Concentrated
|
Type
|
CUSTOM
|
Details
|
fractions furnished a light tan solid (1.0 g, 30% TY)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)N1[N+](=CC=N1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |